2-(3-Acetamido-2,4,6-triiodophenoxy)-2-(p-iodophenyl)acetic acid
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Overview
Description
2-(3-Acetamido-2,4,6-triiodophenoxy)-2-(p-iodophenyl)acetic acid is a complex organic compound that contains multiple iodine atoms. Compounds with such structures are often used in medical imaging, particularly in radiographic contrast agents due to their high atomic number, which enhances the contrast of images.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Acetamido-2,4,6-triiodophenoxy)-2-(p-iodophenyl)acetic acid typically involves multiple steps, including iodination, acylation, and coupling reactions. The starting materials might include phenolic compounds and iodine sources. Reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of such compounds usually involves large-scale chemical reactors where the reactions are optimized for efficiency and cost-effectiveness. Purification steps such as crystallization, filtration, and chromatography are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetamido group.
Reduction: Reduction reactions might target the iodine atoms, potentially leading to deiodination.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could lead to deiodinated derivatives.
Scientific Research Applications
2-(3-Acetamido-2,4,6-triiodophenoxy)-2-(p-iodophenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a diagnostic tool.
Medicine: Employed in radiographic imaging to enhance contrast in X-ray and CT scans.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for this compound, particularly in medical imaging, involves its ability to absorb X-rays due to the presence of iodine atoms. This absorption enhances the contrast of images, allowing for better visualization of internal structures. The molecular targets and pathways involved are primarily related to its physical properties rather than biochemical interactions.
Comparison with Similar Compounds
Similar Compounds
Iodixanol: Another iodinated contrast agent used in medical imaging.
Iohexol: Widely used in radiographic procedures.
Iopamidol: Known for its use in enhancing contrast in diagnostic imaging.
Uniqueness
2-(3-Acetamido-2,4,6-triiodophenoxy)-2-(p-iodophenyl)acetic acid is unique due to its specific structure, which may offer advantages in terms of solubility, stability, and imaging contrast compared to other compounds.
Properties
CAS No. |
23189-41-5 |
---|---|
Molecular Formula |
C16H11I4NO4 |
Molecular Weight |
788.88 g/mol |
IUPAC Name |
2-(3-acetamido-2,4,6-triiodophenoxy)-2-(4-iodophenyl)acetic acid |
InChI |
InChI=1S/C16H11I4NO4/c1-7(22)21-13-10(18)6-11(19)15(12(13)20)25-14(16(23)24)8-2-4-9(17)5-3-8/h2-6,14H,1H3,(H,21,22)(H,23,24) |
InChI Key |
OVBGWMWVKZKMSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C=C1I)I)OC(C2=CC=C(C=C2)I)C(=O)O)I |
Origin of Product |
United States |
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